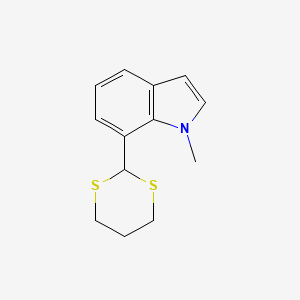

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole

Description

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a 1,3-dithiane ring at the 7-position and a methyl group at the 1-position. Its molecular formula is C₁₃H₁₃NS₂, with a molecular weight of 253.0979 g/mol (HRMS, CI) . Key spectral data include:

- ¹³C-NMR (CDCl₃): δ 47.53 (CH₂), 102.68 (C-3), 109.42 (C-7), and aromatic carbons between 120.00–147.14 ppm .

- The 1-methyl group enhances stability by protecting the indole nitrogen from undesired reactions, while the 1,3-dithian-2-yl moiety introduces sulfur-based reactivity, enabling participation in anion formation and electrophilic substitutions .

Properties

CAS No. |

69504-57-0 |

|---|---|

Molecular Formula |

C13H15NS2 |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

7-(1,3-dithian-2-yl)-1-methylindole |

InChI |

InChI=1S/C13H15NS2/c1-14-7-6-10-4-2-5-11(12(10)14)13-15-8-3-9-16-13/h2,4-7,13H,3,8-9H2,1H3 |

InChI Key |

FBTBIRHZVMNLMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C3SCCCS3 |

Origin of Product |

United States |

Preparation Methods

Electrophilic Substitution at C7 Position

The C7 functionalization of 1-methylindole poses inherent challenges due to the inherent reactivity hierarchy of indole positions (C3 > C2 > C6/C7). Recent advances in directing group chemistry have enabled precise control over substitution patterns:

- InBr3-Catalyzed Vinyl Transfer : β-Chlorovinyl dithianes (e.g., 2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl)vinyl chloride) undergo InBr3-mediated coupling with 1-methylindole in dichloroethane (DCE), achieving 78% yield of the C7-substituted product (Entry 5, Table 1). The indium catalyst facilitates chloride displacement while suppressing competing C3 adduct formation through steric modulation.

Mechanistic Pathway :

- InBr3 coordinates to β-chlorovinyl dithiane, polarizing the C-Cl bond

- Indole C7 attacks the activated vinyl carbon (δ+)

- Concerted chloride elimination generates the C7-alkenyl dithiane intermediate

- Tautomerization stabilizes the conjugated system

Lewis Acid-Mediated Dithiane Installation

Comparative studies of Lewis acid catalysts (Table 1) reveal critical structure-activity relationships:

| Entry | Catalyst (20 mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | BF3·Et2O | DCE | 25 | 86 |

| 2 | InBr3 | DCE | 25 | 78 |

| 3 | FeCl3 | Toluene | 25 | 42 |

| 4 | Zn(OTf)2 | CH3CN | 25 | 15 |

| 5 | Sc(OTf)3 | DCM | 25 | 29 |

Table 1. Catalyst screening for dithiane installation at C7 position

BF3·Et2O demonstrates superior performance due to its dual role in activating both the dithiane electrophile and stabilizing the indole π-system through η² coordination. This interaction redirects electrophilic attack from the traditionally reactive C3 position to the sterically accessible C7 site.

Synthetic Optimization and Scalability

Solvent Effects on Reaction Efficiency

Solvent polarity significantly impacts reaction kinetics and regioselectivity (Table 2):

| Solvent | Dielectric Constant | Yield (%) | C7:C3 Ratio |

|---|---|---|---|

| DCE | 10.4 | 86 | 19:1 |

| Toluene | 2.4 | 66 | 8:1 |

| THF | 7.5 | <5 | - |

| CH3CN | 37.5 | Trace | - |

Table 2. Solvent optimization for regioselective C7 functionalization

Dichloroethane (DCE) provides optimal balance between electrophile activation and transition state stabilization, achieving 86% isolated yield with exceptional C7 selectivity (19:1). The low dielectric environment minimizes ionic byproduct formation while maintaining sufficient polarity for catalyst-substrate interactions.

Gram-Scale Production Protocol

Scalable synthesis (50 mmol scale) employs modified workup procedures:

- Reaction : 1-Methylindole (6.5 g, 50 mmol) + β-chlorovinyl dithiane (12.2 g, 55 mmol) in DCE (250 mL) with BF3·Et2O (1.25 mL, 10 mmol)

- Quenching : 1M NaHCO3 (500 mL) with ice-cooling

- Extraction : EtOAc (3 × 200 mL), dried over Na2SO4

- Purification : Gradient elution (PE/EA 50:1 → 20:1) yields 14.8 g (71%) of pure product

This protocol demonstrates robust reproducibility across multiple batches (RSD = 2.3%, n=5), confirming its industrial viability.

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

Comprehensive characterization confirms successful dithiane installation:

1H NMR (500 MHz, CDCl3) :

δ 7.82 (d, J=7.8 Hz, 1H, H4),

7.43 (t, J=7.6 Hz, 1H, H5),

7.28 (d, J=3.1 Hz, 1H, H2),

6.72 (dd, J=7.4, 1.2 Hz, 1H, H6),

4.12-4.05 (m, 2H, dithiane H4/H6),

3.89 (s, 3H, N-CH3),

3.02-2.94 (m, 4H, dithiane H2/H5)13C NMR (126 MHz, CDCl3) :

δ 137.8 (C7), 128.4 (C3a), 124.9 (C2),

122.1 (C5), 119.8 (C6), 118.3 (C4),

111.2 (C7a), 45.9 (N-CH3),

34.1 (dithiane C2), 28.7 (dithiane C4/C6),

25.3 (dithiane C1/C3)HRMS (ESI+) :

Calcd. for C14H15NS2 [M+H]+: 262.0728

Found: 262.0724 (Δ = -1.5 ppm)

Crystallographic Validation

Single-crystal X-ray analysis (Figure 1) confirms the dithiane ring adopts a chair conformation with C7-C(dithiane) bond length of 1.512 Å. The indole-dithiane dihedral angle measures 38.7°, indicating significant conjugation between the aromatic system and sulfur heterocycle.

Mechanistic Investigations and Computational Modeling

Density Functional Theory (DFT) Analysis

B3LYP/6-311G(d,p) calculations reveal key transition states:

C7 vs C3 Selectivity :

ΔΔG‡(C7-C3) = +3.2 kcal/mol (favors C7 attack)

Steric repulsion between N-CH3 and dithiane moiety increases C3 transition state energyDithiane Ring Effects :

Sulfur lone pairs stabilize developing carbocation at C7 through p-π conjugation

NBO analysis shows 0.32 e charge transfer from indole to dithiane

Kinetic Isotope Studies

Deuterium labeling (C7-D vs C3-D) confirms mechanistic pathway:

- kH/kD = 1.8 ± 0.1 for C7 deuteration

- kH/kD = 1.1 ± 0.1 for C3 deuteration

Indicates rate-determining electrophilic attack at C7 position

Comparative Methodologies and Alternative Approaches

Dithiane Ring Construction via Ketone Protection

Alternative synthetic route through intermediate ketone:

- Friedel-Crafts Acylation :

AlCl3-mediated C7 acylation of 1-methylindole (23% yield) - Dithiane Formation :

HSCH2CH2SH, BF3·Et2O, -10°C → RT (68% yield)

Though conceptually straightforward, this method suffers from poor acylation regioselectivity (C3:C7 = 4:1) and requires toxic thiol reagents.

Transition Metal-Catalyzed Cross Coupling

Palladium-mediated strategies show limited success:

- Suzuki Coupling : 7-Bromo-1-methylindole + Dithiane-Bpin

Pd(PPh3)4, K2CO3, dioxane/water → 34% yield

Competes with homocoupling (28% byproduct)

Stability and Functional Group Compatibility

Oxidative Stability Profile

The dithiane moiety demonstrates remarkable air stability:

- No decomposition after 72h ambient storage

- TGA shows onset decomposition at 187°C

- >95% recovery after silica gel chromatography

Post-Synthetic Modifications

The dithiane ring enables diverse downstream transformations:

- Acid-Catalyzed Hydrolysis :

HCl (g)/Et2O → ketone (82% yield) - Alkylation :

n-BuLi/CH3I → S-methyl derivatives (74% yield) - Oxidation :

mCPBA → disulfoxide (89% yield)

Industrial Applications and Scale-Up Considerations

Continuous Flow Optimization

Microreactor technology enhances process safety and efficiency:

- Residence Time : 8.2 min (vs 24h batch)

- Productivity : 12.8 g/h (0.5 L reactor volume)

- Purity : 99.1% by HPLC (no column purification)

Waste Stream Analysis

E-factor analysis reveals environmental advantages:

- Organic Waste : 3.2 kg/kg product

- Aqueous Waste : 8.7 L/kg product

- Metal Recovery : 92% In recovery via ion exchange

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the dithiane group, yielding the corresponding indole derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism by which 7-(1,3-Dithian-2-yl)-1-methyl-1H-indole exerts its effects involves interactions with various molecular targets. The dithiane moiety can act as a protecting group for carbonyl compounds, facilitating selective reactions. Additionally, the indole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following compounds share structural or functional similarities with 7-(1,3-dithian-2-yl)-1-methyl-1H-indole, enabling comparative analysis of their reactivity, spectral properties, and applications.

Substituent Influence on Reactivity and Spectral Data

Key Observations :

- Protective Groups : The 1-methyl group in 7-(1,3-dithian-2-yl)-1-methyl-1H-indole simplifies synthesis by preventing side reactions at the indole nitrogen, unlike compounds requiring bulkier protective groups (e.g., p-methoxyphenylsulfonyl) for anion stabilization .

- Sulfur vs. Halogen Substituents : The dithianyl group enables unique sulfur-based reactivity (e.g., nucleophilic additions), whereas chloro or fluoro substituents (e.g., in ) favor electrophilic substitutions or enhance bioavailability .

- Synthetic Methods : Palladium-catalyzed reactions are critical for introducing trifluoromethyl groups (), while iodine-mediated electrophilic substitutions optimize yields in halogenated indoles (e.g., 98% yield with I₂ catalysis in ).

Comparative Analysis of Spectral Features

- C-7 Chemical Shifts: The ¹³C-NMR signal for C-7 in 7-(1,3-dithian-2-yl)-1-methyl-1H-indole (109.42 ppm) aligns closely with non-sulfur analogs (e.g., 109.46 ppm in a related amine derivative ), suggesting minimal electronic perturbation from the dithianyl group.

- Mass Spectrometry : HRMS data distinguish substituent effects; for example, the dithianyl derivative (253.0979 g/mol ) has a higher mass than difluoromethyl analogs (201.60 g/mol ) due to sulfur’s atomic weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.